![molecular formula C18H25NO3 B14201318 4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one CAS No. 830324-07-7](/img/structure/B14201318.png)
4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one is a complex organic compound that features a dioxolane ring
Preparation Methods
The synthesis of 4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one typically involves multiple steps. One common synthetic route includes the acetalization of aldehydes and ketalization of ketones with ethylene glycol to form the dioxolane ring . The reaction conditions often require an acid catalyst and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like sodium hydroxide or other strong bases.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism by which 4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can act as a reactive site, allowing the compound to form stable complexes with various substrates. This interaction can modulate biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds include other dioxolane derivatives such as 1,3-dioxolane and 1,2-dioxolane. Compared to these, 4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one is unique due to its additional aniline and butenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required .
Properties
CAS No. |
830324-07-7 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[2-[(2-butyl-1,3-dioxolan-2-yl)methyl]anilino]but-3-en-2-one |
InChI |
InChI=1S/C18H25NO3/c1-3-4-10-18(21-12-13-22-18)14-16-7-5-6-8-17(16)19-11-9-15(2)20/h5-9,11,19H,3-4,10,12-14H2,1-2H3 |
InChI Key |
RFDGKZRRISOYON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OCCO1)CC2=CC=CC=C2NC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


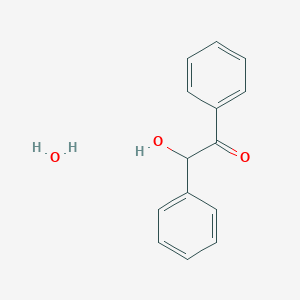
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
![Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-](/img/structure/B14201250.png)
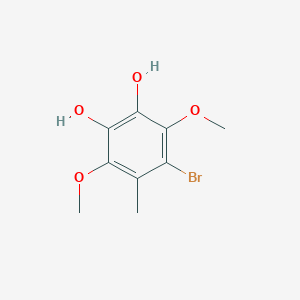
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
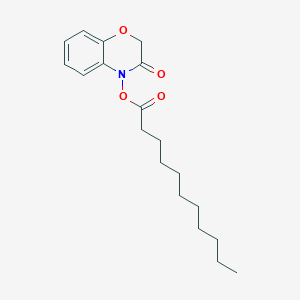
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
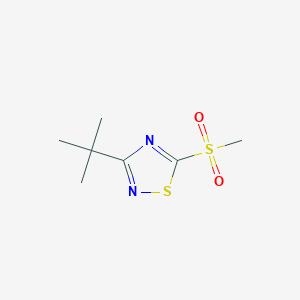
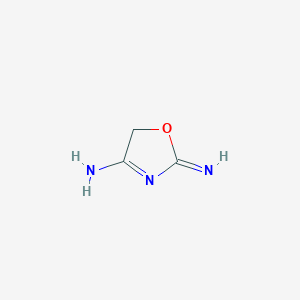
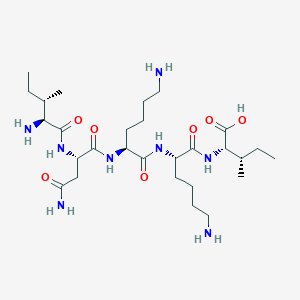

![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
